6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one
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Overview
Description
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound is characterized by its unique structural features, including an ethyl group at the 6-position, a fluorophenoxy group at the 3-position, a methyl group at the 2-position, and a propoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The ethyl, methyl, and propoxy groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Fluorophenoxy Group Addition: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with the chromenone core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Products may include 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one carboxylic acids or aldehydes.
Reduction: The major product would be 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-ol.
Substitution: Products would vary depending on the nucleophile used, resulting in compounds like 6-ethyl-3-(2-aminophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of chromenones are investigated for their potential use in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The specific structural features of this compound make it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, which are valuable in the production of dyes, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one depends on its interaction with molecular targets. It may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulating Receptors: It may bind to and modulate the activity of receptors, influencing cellular signaling pathways.
Interacting with DNA/RNA: The compound could interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-fluorophenoxy)-2-methyl-7-methoxy-4H-chromen-4-one
- 6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one
- 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group at the 7-position, in particular, may confer distinct properties that are not observed in its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-ethyl-3-(2-fluorophenoxy)-2-methyl-7-propoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO4/c1-4-10-24-18-12-19-15(11-14(18)5-2)20(23)21(13(3)25-19)26-17-9-7-6-8-16(17)22/h6-9,11-12H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWNNEPFQJVDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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